5'-Hydrazino-5'-deoxyguanosine

Vue d'ensemble

Description

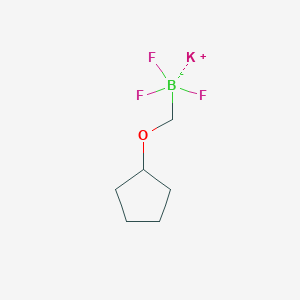

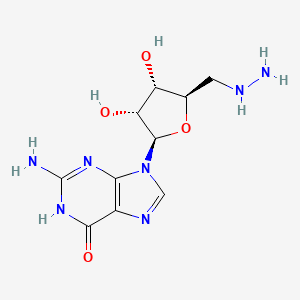

5’-Hydrazino-5’-deoxyguanosine is a modified guanosine analog. It consists of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose. Unlike regular guanosine, it lacks one hydroxyl group at the 2’ position of the ribose sugar, making it a deoxyribonucleoside. HG2 plays a crucial role in DNA and RNA research, particularly in specialized investigations .

Synthesis Analysis

The synthesis of HG2 involves specific chemical reactions. One efficient method for its preparation is through azide-alkyne click reaction . This approach allows the introduction of aryl groups at the 5’ position of the guanosine ring, yielding various HG2 analogs. These derivatives have shown promise in antileishmanial activities .

Molecular Structure Analysis

The molecular structure of HG2 reveals a guanine base attached to a deoxyribose sugar. Notably, the 5’-hydrazino group distinguishes it from regular guanosine. In the solid state, HG2 can self-assemble into supramolecular hydrogels, forming extended 1D ion-channel assemblies. These structures entangle to create stable and long-lived hydrogels .

Chemical Reactions Analysis

- Aza-Michael Addition/Cyclization :

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

RNA Transcript Labeling

5′-deoxy-5′-hydrazinylguanosine has been incorporated into the 5′-termini of RNA transcripts using T7 RNA polymerase. This incorporation provides 5′-hydrazinyl-RNA, facilitating the labeling and purification of RNA. Such labeled RNA has been successfully utilized in assays to study endoribonuclease activity, validating the application of 5'-Hydrazino-5'-deoxyguanosine in RNA research (Skipsey et al., 2013).

Structural Studies in Biochemistry

5'-Hydrazino-5'-deoxyguanosine contributes to the understanding of the structure and behavior of biomolecules. For instance, the study of deoxyguanosine-5'-monophosphate in aqueous solution, forming hexagonal and cholesteric columnar phases, involves this compound. This research sheds light on the forces and interactions within these structures, such as hydration forces, essential for understanding DNA and RNA behavior in biological systems (Mariani & Saturni, 1996).

Research in Radiation Chemistry

The compound plays a significant role in radiation chemistry studies, particularly in understanding DNA damage and repair mechanisms. Research involving gamma irradiation of deaerated aqueous solutions of 2'-deoxyguanosine, where 5'-Hydrazino-5'-deoxyguanosine is a key component, helps in elucidating the formation of specific DNA lesions due to radiation. This has implications for understanding cellular responses to radiation and DNA repair pathways (Berger & Cadet, 1983).

Energetic Material Studies

In the field of materials science, particularly in the study of energetic materials, 5'-Hydrazino-5'-deoxyguanosine derivatives show potential. For example, the synthesis and characterization of high-density energetic salts containing nitrogen-rich anions and hydrazinotetrazolium cation are relevant. These salts demonstrate significant potential in areas like propellant chemistry and explosives (Lin et al., 2013).

Mécanisme D'action

Propriétés

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7O4/c11-10-15-7-4(8(20)16-10)13-2-17(7)9-6(19)5(18)3(21-9)1-14-12/h2-3,5-6,9,14,18-19H,1,12H2,(H3,11,15,16,20)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYADLCSEREDBG-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CNN)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CNN)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1451085.png)

![5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1451088.png)

![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B1451095.png)

![[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1451096.png)

![7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1451097.png)